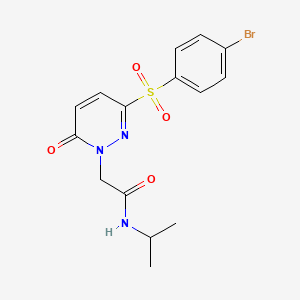

2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

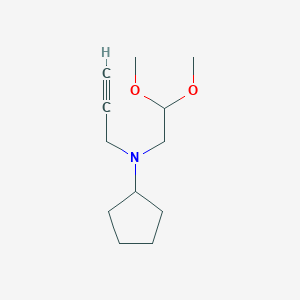

This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a sulfonyl group attached to a bromophenyl group, and an acetamide group with an isopropyl substituent .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring, the introduction of the sulfonyl group, and the attachment of the acetamide group. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the sulfonyl group, and the acetamide group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyridazine ring, the sulfonyl group, and the acetamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique

Drug Metabolism and Enzyme Activity

Cytosolic Sulfotransferases (SULTs) and Drug Metabolism : The study by Ladumor et al. (2019) highlights the role of cytosolic sulfotransferases (SULTs) in the metabolism of xenobiotics and endobiotics. It quantifies the protein abundances of SULT isoforms in human liver cytosol samples and discusses their age-dependent and genotype-associated variations. This research underlines the significance of SULTs in drug metabolism, including compounds like 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide, by detailing how individual variations in SULT expression can influence drug-drug interactions and the impact of genetic polymorphisms in pediatric populations (Ladumor et al., 2019).

Phase II Enzymes and Antioxidant Effects : Riedl et al. (2009) conducted a study on the effects of sulforaphane, a compound that induces Phase II enzymes, which are crucial for detoxifying reactive oxygen species and reactive chemicals. Although not directly related to 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide, this research provides a framework for understanding how inducing Phase II enzymes can be a strategy to mitigate oxidative stress, potentially relevant for compounds with similar properties (Riedl et al., 2009).

Therapeutic Uses and Mechanisms

Acetaminophen and Hormone Sulfation : Cohen et al. (2018) explored how acetaminophen (paracetamol) use affects the sulfation of sex hormones, demonstrating a distinctive pattern of depletion in sulfated sex hormones. This research is significant because it suggests that compounds affecting sulfotransferase activity, similar to how 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide might, could have broader implications for hormonal homeostasis and pain management mechanisms (Cohen et al., 2018).

Sulfonylurea Drugs and Insulin on Ischemia-Induced Myocardial Dysfunction : Scognamiglio et al. (2002) investigated the effects of sulfonylurea drugs on myocardial dysfunction induced by acute ischemia in patients with type 2 diabetes, revealing the potential negative role of sulfonylurea drugs in such conditions. This study points towards the need for understanding the metabolic and therapeutic effects of sulfonylurea compounds, which could be relevant for the metabolism and therapeutic applications of 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide in similar contexts (Scognamiglio et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(4-bromophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O4S/c1-10(2)17-13(20)9-19-15(21)8-7-14(18-19)24(22,23)12-5-3-11(16)4-6-12/h3-8,10H,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCKCPCIBNEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)C=CC(=N1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-phenylbutanamide](/img/structure/B2966311.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966315.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2966316.png)

![(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2966318.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)